molecular formula C13H24N2O2 B12103103 tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12103103
M. Wt: 240.34 g/mol
InChI Key: YGDKCDSMRAWJHY-JTQLQIEISA-N
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Description

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the Buchwald-Hartwig amination, followed by N-Boc deprotection and subsequent alkylation . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

YGDKCDSMRAWJHY-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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